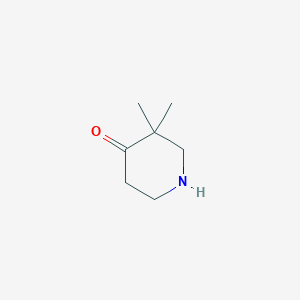

3,3-Dimethylpiperidin-4-one

Übersicht

Beschreibung

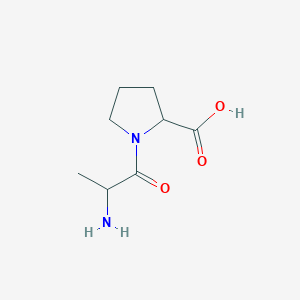

“3,3-Dimethylpiperidin-4-one” is a chemical compound with the molecular formula C7H13NO . It is primarily used in early discovery research .

Molecular Structure Analysis

The molecular structure of “3,3-Dimethylpiperidin-4-one” has been analyzed using various spectroscopic approaches, such as NMR, mass, and FT-IR spectral studies . A X-ray diffraction (XRD) study allows us to analyze the crystalline structure of the molecule .

Chemical Reactions Analysis

The chemical reactions involving “3,3-Dimethylpiperidin-4-one” are not explicitly mentioned in the available literature .

Wissenschaftliche Forschungsanwendungen

Anti-Parkinson’s Agent

3,3-Dimethylpiperidin-4-one has been studied for its potential as an anti-Parkinson’s agent . The compound was synthesized and analyzed using several spectroscopic approaches, such as NMR, mass, and FT-IR spectral studies . The potential of this compound as an anti-Parkinson’s agent was extensively assessed in the study .

Anti-Lung Cancer Agent

This compound has also been researched for its potential as an anti-lung cancer agent . The study involved extensive assessment of the compound’s potential in this regard .

Anti-Human Infectious Agent

Another potential application of 3,3-Dimethylpiperidin-4-one is as an anti-human infectious agent . The compound was synthesized and its potential as an anti-human infectious agent was extensively assessed .

Antioxidant Agent

3,3-Dimethylpiperidin-4-one has been synthesized and studied for its potential as an antioxidant agent . The compound was synthesized by a one-pot Mannich condensation reaction . The antioxidant potential of the compound was determined using the DDPH assay method .

Anti-Inflammatory Agent

This compound has also been researched for its potential as an anti-inflammatory agent . The study involved the synthesis of three novel compounds of Piperidin-4-one skeleton by adopting a simple and convenient method . The research explores the potential of synthetic compounds to be used as anti-inflammatory agents .

Nonlinear Optical (NLO) Material

3,3-Dimethylpiperidin-4-one has been synthesized and studied for its potential as a nonlinear optical (NLO) material . A slow evaporation technique was applied to produce a single crystal of the compound .

Wirkmechanismus

Target of Action

Piperidine derivatives, which include 3,3-dimethylpiperidin-4-one, are known to have a wide range of biological activities .

Mode of Action

Piperidine derivatives are known to interact with various targets, leading to a range of biological effects

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways, but the specific pathways influenced by 3,3-Dimethylpiperidin-4-one require further investigation .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, but the specific effects of 3,3-Dimethylpiperidin-4-one require further investigation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,3-dimethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-7(2)5-8-4-3-6(7)9/h8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBPUMSPCLLXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624241 | |

| Record name | 3,3-Dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethylpiperidin-4-one | |

CAS RN |

150668-82-9 | |

| Record name | 3,3-Dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

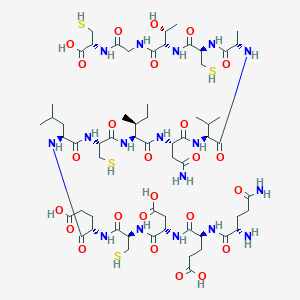

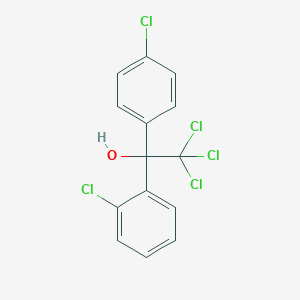

Q1: What makes 3,3-Dimethylpiperidin-4-one derivatives interesting for materials science?

A: These compounds, particularly cis-2,6-bis(2-chlorophenyl)-3,3-dimethylpiperidin-4-one (2C3DMPO), exhibit promising nonlinear optical (NLO) properties. [] NLO materials are crucial for technologies like fiber optic communications and optical signal processing. The strong interactions between bonding and antibonding orbitals in 2C3DMPO, indicated by the small energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), contribute to its NLO activity. []

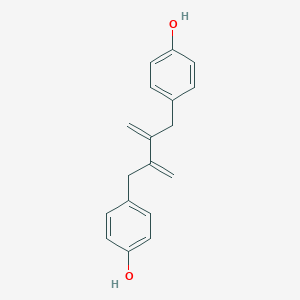

Q2: How does the structure of 3,3-Dimethylpiperidin-4-one derivatives relate to their potential biological activity?

A: While the provided research focuses on the NLO properties of 2C3DMPO, other derivatives like 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) and 2,6-Bis(4-Chlorophenyl)-3,3-Dimethylpiperidin-4-One (BCDP) have shown potential in biological contexts. [, ] Though specific mechanisms aren't detailed in the provided abstracts, the conformation and vibrational characteristics of these molecules, studied using Density Functional Theory (DFT), likely play a role in their interactions with biological targets. [, ] Further research is needed to elucidate the structure-activity relationships of these compounds.

Q3: What computational chemistry techniques have been employed to study 3,3-Dimethylpiperidin-4-one derivatives?

A: Researchers have utilized Density Functional Theory (DFT) calculations at the HSEH1PBE level with the 6-311++G (d, p) basis set to investigate 2C3DMPO. [] This method allowed them to accurately predict geometric parameters, HOMO/LUMO energies, and molecular properties like dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding its NLO behavior. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.